molecular formula C7H15NO B15324365 4-Isopropoxybut-2-en-1-amine

4-Isopropoxybut-2-en-1-amine

Cat. No.: B15324365
M. Wt: 129.20 g/mol
InChI Key: UWGISMYKSYBZQH-ONEGZZNKSA-N
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Description

4-Isopropoxybut-2-en-1-amine: is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an isopropoxy group attached to a butenyl chain, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybut-2-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable haloalkane with an amine. For instance, the reaction of 4-chlorobut-2-en-1-ol with isopropylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxybut-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to yield saturated amines.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Chemistry: 4-Isopropoxybut-2-en-1-amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications.

Industry: The compound can be utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxybut-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    4-Methoxybut-2-en-1-amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Ethoxybut-2-en-1-amine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-Butoxybut-2-en-1-amine: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness: 4-Isopropoxybut-2-en-1-amine is unique due to the presence of the isopropoxy group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(E)-4-propan-2-yloxybut-2-en-1-amine

InChI

InChI=1S/C7H15NO/c1-7(2)9-6-4-3-5-8/h3-4,7H,5-6,8H2,1-2H3/b4-3+

InChI Key

UWGISMYKSYBZQH-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC/C=C/CN

Canonical SMILES

CC(C)OCC=CCN

Origin of Product

United States

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